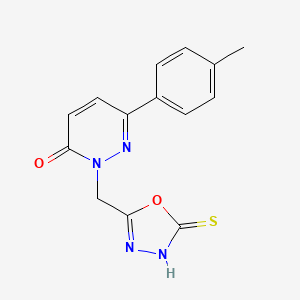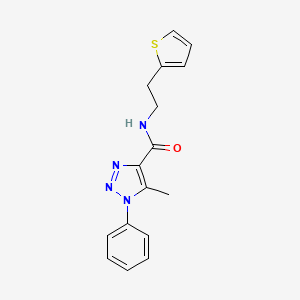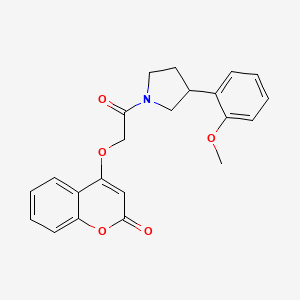![molecular formula C23H23N5O3 B2649245 2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide CAS No. 1251588-39-2](/img/structure/B2649245.png)
2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolopyrazine ring, a phenoxy group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis, and the triazolopyrazine ring could participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its functional groups. For example, it is likely to be solid at room temperature and may have moderate solubility in polar solvents due to the presence of polar functional groups .Scientific Research Applications
Antimicrobial Applications : Research has demonstrated the potential of compounds structurally related to 2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2,5-dimethylphenyl)acetamide in the development of new antimicrobial agents. A study conducted by Hassan (2013) synthesized a series of 2-pyrazolines and pyrazole derivatives showing antimicrobial activity against a variety of pathogens, including E. coli, P. aeruginosa, S. aureus, and C. albicans, indicating the chemical framework's promise in this domain (Hassan, 2013).
Anticancer and Antimicrobial Activities : Another study by Riyadh, Kheder, and Asiry (2013) explored the synthesis of [1,2,3]triazole and pyrazolo[5,1-c][1,2,4]triazine derivatives incorporating an antipyrin moiety. These compounds exhibited both anticancer and antimicrobial activities, underscoring the versatility of such chemical structures in designing therapeutic agents (Riyadh, Kheder, & Asiry, 2013).
Anti-lipid Peroxidation and Lipoxygenase Inhibition : Vlachou et al. (2023) reported on the synthesis of 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one and its precursors, revealing significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition. This suggests a potential application in combating oxidative stress-related diseases (Vlachou et al., 2023).
Antimicrobial and Anti-inflammatory Properties : The work by Fatehia and Mohamed (2010) on the synthesis of phthalazinone derivatives highlighted their antimicrobial efficacy. Some synthesized compounds demonstrated significant antibacterial activities, providing insights into the development of new antimicrobial drugs (Fatehia & Mohamed, 2010).
Molecular Docking and Antimicrobial Activity : Flefel et al. (2018) described the synthesis of novel pyridine and fused pyridine derivatives with subsequent in silico molecular docking screenings. These compounds displayed moderate to good binding energies on GlcN-6-P synthase, alongside antimicrobial and antioxidant activities, illustrating their potential as multifunctional therapeutic agents (Flefel et al., 2018).
Future Directions
Properties
IUPAC Name |
2-[8-(3,5-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-5-6-17(4)19(12-14)25-20(29)13-28-23(30)27-8-7-24-22(21(27)26-28)31-18-10-15(2)9-16(3)11-18/h5-12H,13H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKPCMRNMNXROX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC(=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-3-[(4-chlorophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2649163.png)





![4-methoxy-1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2649170.png)
![5-[(2-Chlorophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2649173.png)


![5-methyl-4-[(4-nitroanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2649181.png)
![tert-butyl N-[4-(ethoxysulfonyl)but-3-en-2-yl]carbamate](/img/structure/B2649182.png)
![2-[(2,4-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B2649184.png)
![4-methyl-1-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2649185.png)
